molecular formula C9H12N2O6 B1362750 L-Uridine

L-Uridine

Cat. No.: B1362750
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-PSQAKQOGSA-N
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Description

L-Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid, which is responsible for protein synthesis and gene expression . This compound consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil. This unique structure allows this compound to participate in the formation of ribonucleic acid, where it pairs with adenine through hydrogen bonds .

Mechanism of Action

Target of Action

L-Uridine, a pyrimidine nucleoside, plays a pivotal role in various biological processes . It primarily targets Uridine Phosphorylase 1 (UPP1), an enzyme that catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . UPP1 expression responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .

Mode of Action

This compound is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .

Biochemical Pathways

This compound maintains metabolic homeostasis during growth and cellular stress . When glucose is scarce, some cells can switch to alternative fuel sources, such as uridine . UPP1 facilitates proliferation in glucose-deprived, uridine-supplemented cells . A genome-wide CRISPR-Cas9 screen determined that genes of the non-oxidative pentose phosphate pathway and glycolysis were also required, alongside PGM2 . PGM2 connects uridine to central carbon metabolism via ribose phosphate isomerization .

Pharmacokinetics

The pharmacokinetics of this compound in humans has been studied. After an intravenous bolus of a trace amount of radiolabeled uridine, the nucleoside disappeared from the plasma in a triphasic manner, with initial half-lives of 0.57±0.28 and 1.79±0.62 min and a terminal half-life of 17.5±7.3 min . The volume of distribution was 481±70 ml/kg, and the plasma uridine clearance was calculated to be 1.70±0.42 l/min .

Result of Action

This compound promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects . It also maintains metabolic homeostasis during growth and cellular stress .

Action Environment

The maintenance of blood-mobilized uridine is orchestrated at the organism level. Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver orchestrates breakdown . Tight control is crucial, as uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: L-Uridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be modified with various aliphatic chains and aromatic groups to produce new derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired modifications .

Major Products: The major products formed from these reactions include various uridine derivatives, which have been studied for their antimicrobial and anticancer properties .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-PSQAKQOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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